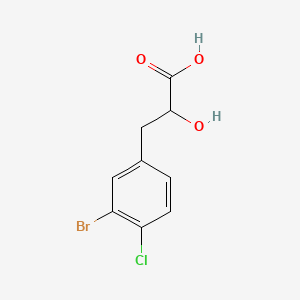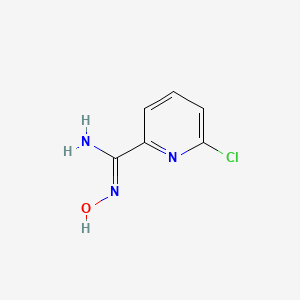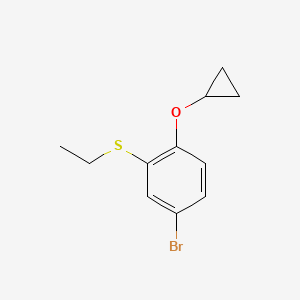
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is a chemical compound with the molecular formula C11H13BrOS and a molecular weight of 273.2 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
化学反応の分析
Types of Reactions
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions, such as bromination, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Typically involves the use of bromine (Br2) and a suitable catalyst to facilitate the substitution reaction.
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a substituted benzene ring, while Suzuki–Miyaura coupling would result in the formation of new carbon–carbon bonds .
科学的研究の応用
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
類似化合物との比較
Similar Compounds
4-Bromo-1-methoxy-2-(ethylsulfanyl)benzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-1-cyclopropoxy-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
4-bromo-1-cyclopropyloxy-2-ethylsulfanylbenzene |
InChI |
InChI=1S/C11H13BrOS/c1-2-14-11-7-8(12)3-6-10(11)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChIキー |
WRCRYCLHYWXYRK-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=CC(=C1)Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
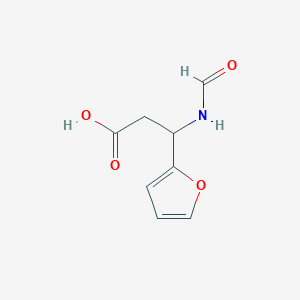
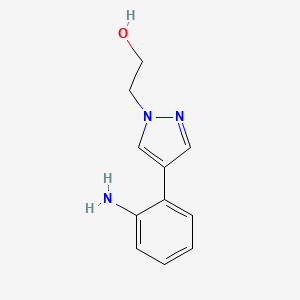
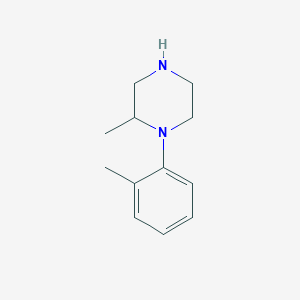
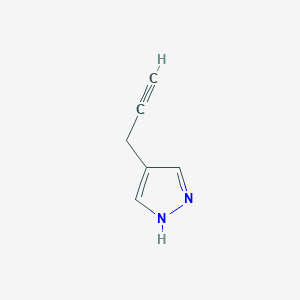
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)



